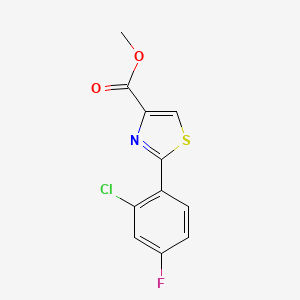
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane is a chiral compound with significant potential in various fields of scientific research. The compound’s structure includes a tetrahydropyran ring, an amino group, and a Boc (tert-butoxycarbonyl) protecting group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane typically involves multiple steps, starting from readily available starting materials. One common method includes the following steps:
Boc Protection: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Catalytic Hydrogenation: The protected intermediate undergoes catalytic hydrogenation to reduce any double bonds.
Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The tetrahydropyran ring can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydropyran derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane involves its interaction with specific molecular targets. The compound’s ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The Boc protecting group ensures the stability of the amino group during these reactions, allowing for controlled reactivity.
Comparison with Similar Compounds
Similar Compounds
(3R,6S)-6-Hydroxylasiodiplodin: A compound with similar stereochemistry but different functional groups.
(3R,6S)-3-Amino-6-methylpiperidine: Another chiral amine with a different ring structure.
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: A compound used in the synthesis of CGRP receptor antagonists.
Uniqueness
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane is unique due to its combination of a tetrahydropyran ring, an ethynyl group, and a Boc-protected amino group. This combination provides a versatile platform for various chemical transformations and applications in different fields of research.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl N-(6-ethynyloxan-3-yl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-5-10-7-6-9(8-15-10)13-11(14)16-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14) |
InChI Key |
MHWXWINFGYHRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)
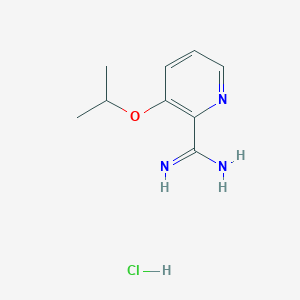
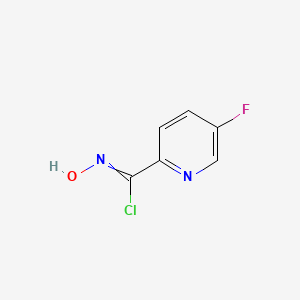

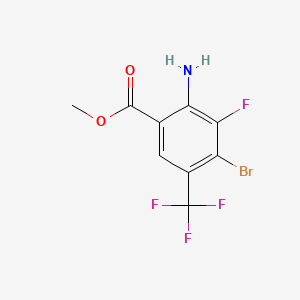
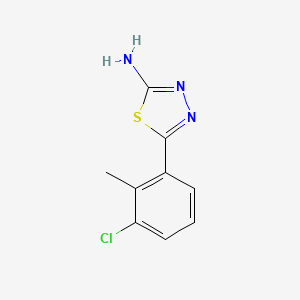
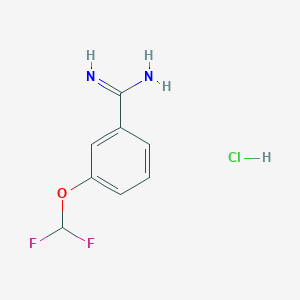
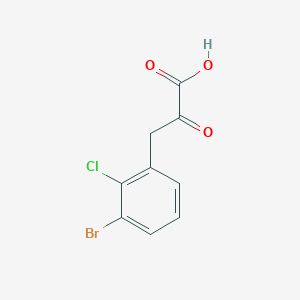
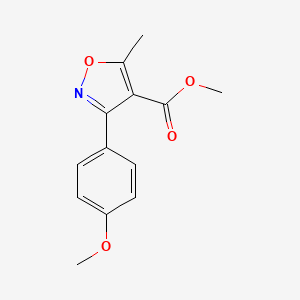
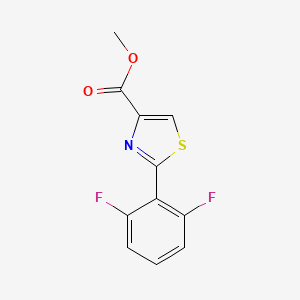
![(R)-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide](/img/structure/B13680779.png)


